![molecular formula C16H20O2 B5619125 1-[4-(4-Acetylphenyl)cyclohexyl]ethanone](/img/structure/B5619125.png)
1-[4-(4-Acetylphenyl)cyclohexyl]ethanone
Overview
Description
1-[4-(4-Acetylphenyl)cyclohexyl]ethanone is a substituted cyclohexane derivative featuring a 4-acetylphenyl group attached to the cyclohexyl ring and an additional acetyl group. Such molecules are typically synthesized via palladium-catalyzed coupling or catalytic reduction pathways, as seen in related compounds . The acetyl and cyclohexyl moieties contribute to lipophilicity, influencing solubility and biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Acetylphenyl)cyclohexyl]ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and a cyclohexylbenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Acetylphenyl)cyclohexyl]ethanone undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
1-[4-(4-Acetylphenyl)cyclohexyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Acetylphenyl)cyclohexyl]ethanone involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclohexyl and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its overall bioactivity and pharmacokinetics.
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-[4-(4-Acetylphenyl)cyclohexyl]ethanone, enabling comparative analysis:
1-(4-Cyclohexylphenyl)ethanone (CAS 18594-05-3)
- Molecular Formula : C₁₄H₁₈O
- Molecular Weight : 202.29 g/mol
- Structure : A cyclohexyl group is attached to a phenyl ring, which is further substituted with an acetyl group.
- Key Differences : Lacks the additional 4-acetylphenyl substituent on the cyclohexane ring.
- Properties: Higher lipophilicity compared to simpler acetophenones due to the cyclohexyl group .
- Applications : Used as an intermediate in organic synthesis, particularly in coupling reactions .
4,4′-Diacetylbiphenyl (1-[4-(4-Acetylphenyl)phenyl]ethanone)
- Molecular Formula : C₁₆H₁₄O₂
- Molecular Weight : 238.28 g/mol
- Structure : Two acetyl groups are positioned on opposing phenyl rings of a biphenyl scaffold.
- Key Differences : Replaces the cyclohexane ring with a biphenyl system, increasing aromaticity and rigidity.
- Properties : Exhibits strong π-π stacking interactions, making it useful in materials science .
- Synthesis : Likely synthesized via Suzuki-Miyaura coupling or Friedel-Crafts acylation .
1-[4-(Trifluoromethyl)cyclohexyl]ethanone (CAS 916481-56-6)
- Molecular Formula : C₉H₁₃F₃O
- Molecular Weight : 194.20 g/mol
- Structure : A trifluoromethyl group replaces the 4-acetylphenyl substituent on the cyclohexane ring.
- Key Differences : The trifluoromethyl group enhances electronegativity and metabolic stability.
- Properties : Liquid at room temperature; used in medicinal chemistry for its resistance to oxidation .
1-[4-((4-Chlorobenzyl)oxy)-2-hydroxyphenyl]ethanone (CAS 925007-31-4)
- Molecular Formula : C₂₁H₁₆Cl₂O₃
- Molecular Weight : 387.26 g/mol
- Structure : Features a chlorobenzyl ether and hydroxyl group on the phenyl ring, alongside an acetyl group.
- Key Differences : Polar substituents (Cl, OH) increase water solubility compared to purely hydrophobic analogs.
- Applications : Demonstrated anti-allergic activity in RBL-2H3 cell assays .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Hypothetical compound; values estimated based on analogs.
Notes
- Conflicting substituent effects (e.g., trifluoromethyl vs. acetyl) highlight the need for tailored synthetic strategies .
Properties
IUPAC Name |
1-[4-(4-acetylphenyl)cyclohexyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-11(17)13-3-7-15(8-4-13)16-9-5-14(6-10-16)12(2)18/h3-4,7-8,14,16H,5-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBRWDMANTQBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)C2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.